molecular formula C12H10N4S B1437700 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 891387-36-3

1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No. B1437700
M. Wt: 242.3 g/mol
InChI Key: ALRZQRZZXZITMZ-UHFFFAOYSA-N
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Description

“1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” is a chemical compound with the CAS Number: 891387-36-3 . It has a molecular weight of 242.3 . The IUPAC name for this compound is 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N4S/c1-8-2-4-9(5-3-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.3 . Other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Antimicrobial Activity : A study by El-sayed et al. (2017) synthesized a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, which demonstrated moderate to outstanding antimicrobial activity against various bacteria and fungi. Notably, a compound in this series exhibited superior antimicrobial activity compared to standard drugs like ampicillin and gentamicin, suggesting its potential as a lead compound for further investigations (El-sayed et al., 2017).

  • Synthesis and Evaluation : Another study by Eweas et al. (2011) described the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antimicrobial activities. Some of these compounds showed moderate to strong antimicrobial activity compared to reference drugs (Eweas et al., 2011).

  • Bioactive Heterocyclic Compounds : Önal et al. (2008) focused on synthesizing novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives. These compounds are known for their various pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects. Some pyrazolo[3,4-d]pyrimidine derivatives have also been identified for their cardiovascular and antitumor activities (Önal et al., 2008).

  • Adenosine Receptor Affinity : Research by Chebib and Quinn (1997) synthesized and tested a series of 1-phenyl-pyrazolo[3,4-d]pyrimidines for their binding affinity to adenosine receptors. These compounds exhibited increased affinity at both A1 and A2a adenosine receptors, making them relevant for studies related to neurological functions (Chebib & Quinn, 1997).

  • Antibacterial Evaluation : Beyzaei et al. (2017) prepared new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial properties. These compounds showed effectiveness against various pathogenic bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei et al., 2017).

properties

IUPAC Name

1-(4-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRZQRZZXZITMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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